molecular formula C8H14O3 B011942 (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol CAS No. 19740-86-4

(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol

Cat. No. B011942
CAS RN: 19740-86-4
M. Wt: 158.19 g/mol
InChI Key: GJZQHDOUUCAZHY-KVFPUHGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol, also known as 2,5-anhydro-9-deoxy-9a-(hydroxymethyl)-9a-methoxymethyl-1,2,3,4,5,6-hexahydro-1,4-epoxycycloocta[c]pyran, is a cyclic organic compound with a molecular formula of C9H16O4. It is a white crystalline solid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.2.1]nonane-2,5-diol.

Mechanism Of Action

The mechanism of action of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.

Biochemical And Physiological Effects

(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, it has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.

Advantages And Limitations For Lab Experiments

One advantage of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is that it can be synthesized in the laboratory using readily available starting materials. This makes it a relatively inexpensive compound to produce. However, one limitation of the compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol. One area of interest is the development of new drugs based on the structure of the compound. Researchers could investigate the structure-activity relationship of the compound to identify modifications that could improve its potency and selectivity. Another area of interest is the investigation of the compound's immunomodulatory effects. Researchers could explore the potential use of the compound as an immunomodulatory agent in the treatment of viral infections. Finally, researchers could investigate the potential use of the compound as a chiral building block in organic synthesis. By developing new synthetic methods based on the structure of the compound, researchers could expand the range of chiral molecules available for use in drug discovery and development.
Conclusion:
In conclusion, (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is a cyclic organic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit the growth of cancer cells and the replication of viruses. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on the compound.

Synthesis Methods

The synthesis of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol can be achieved through a series of chemical reactions. The starting material is D-mannitol, which is subjected to a series of reactions involving acetylation, oxidation, and cyclization to yield the desired product. The synthesis method has been described in detail in several research papers, and the yield of the product can be optimized through the modification of reaction conditions.

Scientific Research Applications

(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The compound has also been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

19740-86-4

Product Name

(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol

InChI

InChI=1S/C8H14O3/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-10H,1-4H2/t5-,6+,7-,8+

InChI Key

GJZQHDOUUCAZHY-KVFPUHGPSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2CC[C@H]([C@@H]1O)O2)O

SMILES

C1CC(C2CCC(C1O)O2)O

Canonical SMILES

C1CC(C2CCC(C1O)O2)O

Other CAS RN

19740-86-4

Origin of Product

United States

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